methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate
Description
Methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfanyl group at position 6, a phenyl group at position 1, and a methoxycarbonyl-substituted thiophene moiety linked via an ether bridge at position 2. This structure combines aromatic, sulfur-containing, and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-17(23)14-13(8-9-27-14)25-16-12-10-19-22(11-6-4-3-5-7-11)15(12)20-18(21-16)26-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWNVTLAUAQOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with various substituents.
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-chloro-6-(methylsulfanyl)pyrimidine and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
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Functionalization
Step 1: The core is reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Step 2: Methylation of the carboxyl group is achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chloro group in the pyrazolo[3,4-d]pyrimidine core can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, sodium ethoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Medicinal Applications
The pharmacological potential of this compound arises from its structural features that are similar to other bioactive pyrazolo derivatives. Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine framework exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate may reduce inflammation through modulation of inflammatory mediators .
Case Studies
Several studies have investigated the biological activities of related compounds with similar structures:
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
- Anti-inflammatory Research :
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related pyrazolo-pyrimidine and thiophene derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic methodologies (Table 1).
Table 1: Comparative Analysis of Methyl 3-{[6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate and Analogues
Key Observations:
Substituent Effects on Polarity: The target compound’s methylsulfanyl group contributes to moderate lipophilicity, whereas sulfonyl derivatives (e.g., ) exhibit higher polarity due to the electron-withdrawing nature of the sulfonyl group . Thiophene vs.
Thermal Stability: Pyrazolo-pyrimidine derivatives with fused bicyclic systems (e.g., ) display elevated melting points (~260°C), suggesting greater crystallinity and thermal resilience compared to monocyclic analogues .
Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common strategy for introducing aryl/thiophene groups to the pyrazolo-pyrimidine core . The target compound’s ether linkage likely requires nucleophilic aromatic substitution or Mitsunobu conditions.
Functional Group Diversity :
- Carboxylate esters (target compound, ) vs. sulfonyl groups (): Esters offer hydrolytic lability for prodrug applications, while sulfonyl groups are more stable and may interact with biological targets via hydrogen bonding .
Biological Activity
Methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate, identified by its CAS number 478081-03-7, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.46 g/mol. The presence of a methylsulfanyl group and a pyrazolo[3,4-d]pyrimidine scaffold suggests various interactions with biological targets.
Anticancer Activity
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Hepatoma) | 1.74 | |
| MCF-7 (Breast Cancer) | 1.74 | |
| A549 (Lung Cancer) | Not specified | |
| PC-3 (Prostate Cancer) | Not specified |
The anticancer activity is attributed to the inhibition of eukaryotic protein kinases, which play crucial roles in cell proliferation and survival. The structure-activity relationship indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect potency.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of pyrazolo[3,4-d]pyrimidines have revealed promising results. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:
The mechanism involves interference with bacterial DNA polymerase and potential synergy with conventional antibiotics like ampicillin and kanamycin.
The biological activity of this compound is believed to stem from its ability to bind to specific protein targets involved in critical cellular processes such as:
- Kinase Inhibition : Inhibition of serine/threonine kinases contributes to its anticancer effects.
- Antimicrobial Action : Disruption of bacterial cell division and DNA replication mechanisms.
Case Studies
A study involving a library of pyrazolo[3,4-d]pyrimidines highlighted the compound's potential in dual-targeting strategies for cancer therapy and bacterial infections. The findings suggest that derivatives with similar scaffolds could be optimized for enhanced efficacy against specific targets in both cancer cells and bacteria .
Q & A
Basic Questions
Q. What are the recommended synthetic routes and optimization strategies for methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate?
- Methodological Answer : Synthesis of pyrazolo[3,4-d]pyrimidine derivatives often employs multicomponent reactions (e.g., Biginelli-like cyclization) or stepwise functionalization. For example, analogous compounds were synthesized via one-pot condensation of aldehydes, thioureas, and β-ketoesters under acidic conditions . Optimization may involve solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and catalyst screening (e.g., p-toluenesulfonic acid). Purity can be improved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Quantify purity (>95% as per commercial standards ).
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methylsulfanyl at C6 of pyrazolo[3,4-d]pyrimidine, thiophene carboxylate linkage).
- Mass Spectrometry (HRMS) : Verify molecular weight (exact mass ~451.06 g/mol).
- Melting Point Analysis : Compare observed values (e.g., 80–213°C for related pyrazoles ) to literature data.
Q. How should researchers handle stability and storage to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to mitigate photodegradation. Stability tests (e.g., accelerated thermal aging at 40°C/75% RH for 28 days) with LC-MS monitoring can identify degradation products (e.g., sulfoxide derivatives from methylsulfanyl oxidation) . Avoid strong oxidizers and moisture .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Replace methylsulfanyl with methoxy, amino, or halogens to assess electronic effects .
- Biological Assays : Use dose-response curves (e.g., IC₅₀ in enzyme inhibition) with controls (e.g., DMSO vehicle).
- Statistical Models : Apply multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ, LogP) with activity .
Q. How can contradictory data in solubility or bioactivity studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize solvents (e.g., DMSO batch consistency) and assay protocols (e.g., cell passage number).
- Error Analysis : Use ANOVA to identify variability sources (e.g., inter-lab differences in HPLC calibration ).
- Orthogonal Assays : Cross-validate solubility (shake-flask vs. nephelometry) or bioactivity (enzymatic vs. cellular assays) .
Q. What strategies are effective for studying environmental fate and ecotoxicology?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (ready biodegradability) with LC-MS/MS to track parent compound and metabolites .
- Ecotoxicology Models : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), referencing environmental compartment models (e.g., EQC) for distribution predictions .
Methodological Design & Data Interpretation
Q. How to design dose-response experiments for mechanistic studies?
- Methodological Answer :
- Concentration Range : Span 3-log units (e.g., 1 nM–100 µM) with triplicate measurements.
- Controls : Include positive (e.g., staurosporine for apoptosis) and negative (vehicle-only) controls.
- Time-Course Analysis : Monitor effects at 24, 48, and 72 hours to capture delayed responses .
Q. What computational tools can predict interactions with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
